molecular formula C7H5BrClNaO3S B13164163 Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate

Cat. No.: B13164163
M. Wt: 307.53 g/mol
InChI Key: YUVFOIBFGNAZKJ-UHFFFAOYSA-M
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Description

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate is a sulfinate salt characterized by a substituted benzene ring with bromo, chloro, and methoxy functional groups. The sulfinate group (–SO₂⁻Na⁺) enhances its reactivity in nucleophilic substitution or coupling reactions, while the halogen substituents (Br, Cl) and methoxy group (–OCH₃) influence electronic and steric properties.

Properties

Molecular Formula

C7H5BrClNaO3S

Molecular Weight

307.53 g/mol

IUPAC Name

sodium;3-bromo-5-chloro-2-methoxybenzenesulfinate

InChI

InChI=1S/C7H6BrClO3S.Na/c1-12-7-5(8)2-4(9)3-6(7)13(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

YUVFOIBFGNAZKJ-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-5-chlorophenol and Related Intermediates

The preparation of sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate often begins with the synthesis of 3-bromo-5-chlorophenol or its methoxy-substituted analogs. According to patented methods, 3-bromo-5-chlorophenol can be prepared via hydrolysis of diazonium salts derived from appropriately substituted anilines under acidic conditions. The hydrolysis is typically carried out in a mixed acidic medium composed of aqueous sulfuric acid and an inert organic solvent such as toluene or halogenated alkanes (e.g., methylene dichloride, chloroform).

Key Parameters for Hydrolysis Step:

Parameter Range/Value Notes
Acid consumption 1–20 times molar weight Optimal 8–12 times for sulfuric acid
Acid concentration 5–90% aqueous sulfuric acid Typically 50% used in practice
Temperature 60–150 °C Optimal 80–120 °C
Reaction time Until completion (monitored) Usually 30 minutes to several hours
Solvent Toluene, dimethylbenzene, or halogenated alkanes Provides phase separation for extraction

The diazotization of the amino precursor is performed at low temperature (0–10 °C) using sodium nitrite in sulfuric acid solution to form the diazonium salt. Subsequent hydrolysis yields the halogenated phenol intermediate with high purity and yields ranging from 70% to 75%.

Methoxylation to Introduce the 2-Methoxy Group

The 2-methoxy substitution on the benzene ring can be introduced via methylation of the corresponding hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. This step is critical to obtain the 2-methoxy derivative required for the sulfinate synthesis.

Sulfonation and Sulfinate Salt Formation

Sulfonation of 3-Bromo-5-chloro-2-methoxybenzene

Sulfonation is typically achieved by reacting the methoxy-substituted bromo-chlorobenzene derivative with sulfonating agents such as sulfur trioxide, chlorosulfonic acid, or sulfur dioxide derivatives. The reaction conditions (temperature, solvent, and time) are optimized to favor sulfonation at the 1-position of the benzene ring, yielding the corresponding sulfonic acid intermediate.

Conversion to Sulfinate Salt

The sulfonic acid intermediate is then converted to the sulfinate salt via reduction or displacement reactions. A common approach involves the conversion of sulfonyl chlorides or sulfonic acids to sodium sulfinates using sodium sulfite or sodium hydroxymethanesulfinate (rongalite) under controlled conditions.

Alternatively, sodium sulfinates can be synthesized via the reaction of aryl halides with sulfur dioxide surrogates such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in the presence of organometallic reagents (e.g., aryl lithium or Grignard reagents), followed by quenching with sodium salts.

Representative Synthetic Route for this compound

A plausible synthetic sequence based on literature and patent data is summarized below:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Diazotization of 3-amino-5-chloro-2-methoxybenzene Sodium nitrite, H2SO4, 0–10 °C Formation of diazonium salt
2 Hydrolysis of diazonium salt to 3-bromo-5-chloro-2-methoxyphenol Acidic medium (H2SO4 + toluene), 80–120 °C, 30 min 70–75 Extraction and purification
3 Sulfonation of phenol derivative SO3 or chlorosulfonic acid, controlled temp Formation of sulfonic acid intermediate
4 Conversion to sodium sulfinate Sodium sulfite or sodium hydroxymethanesulfinate, aqueous medium 60–85 Formation of this compound

Analytical and Purification Considerations

  • Purity Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to verify the purity and identity of intermediates and final products. For example, 1H NMR spectra of 3-bromo-5-chlorophenol show characteristic aromatic proton signals with coupling constants around 1.46 Hz.

  • Isolation: The sulfinate salt is typically isolated by precipitation from aqueous or mixed solvents, followed by filtration and washing with nonpolar solvents such as heptane to remove impurities.

  • Stability: Sodium sulfinates are generally stable under neutral to slightly basic conditions but can oxidize to sulfonates upon exposure to air or oxidizing agents; hence, storage under inert atmosphere and low temperature is recommended.

Research Findings and Advances

Recent research has expanded the synthetic toolbox for sodium sulfinates, including this compound, by employing:

  • Photolytic Decarboxylation: Barton-type decarboxylation reactions to generate diverse sodium sulfinates with high yields and selectivity.

  • Organometallic Coupling: Use of aryl lithium or Grignard reagents with sulfur dioxide surrogates (e.g., DABSO) to efficiently prepare aryl sulfinates, allowing for regio- and stereoselective synthesis.

  • Regioselective Sulfonylation: Cs2CO3-mediated sulfonylation of dibromoalkenes with sodium sulfinates, demonstrating stereoselectivity and good yields, which can be adapted for the preparation of related sulfinates.

Summary Table: Comparison of Preparation Methods

Preparation Step Methodology Advantages Limitations
Diazotization and Hydrolysis Sodium nitrite in sulfuric acid, low temp; hydrolysis in acid + organic solvent High purity, scalable Requires careful temperature control
Methoxylation Methylation of phenol with methyl iodide or dimethyl sulfate Straightforward, high yield Use of toxic methylating agents
Sulfonation Reaction with SO3 or chlorosulfonic acid Direct sulfonation, well-established Requires controlled conditions
Sulfinate Salt Formation Reduction or substitution with sodium sulfite or DABSO + organometallics Versatile, high yields Sensitive to oxidation

Chemical Reactions Analysis

Types of Reactions

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products include sulfonic acids and sulfonates.

    Reduction: Products include sulfides and thiols.

Scientific Research Applications

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

Structural Differences :

  • Substituents : Contains a methoxycarbonyl (–CO₂CH₃) group at position 5 and bromo at position 2, but lacks chloro and methoxy groups.
  • Molecular Formula : C₈H₆BrNaO₄S (MW: 301.09) .

Functional Implications :

  • Absence of chloro substituents reduces steric hindrance, possibly improving reaction kinetics in cross-coupling reactions.

3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide (CAS 1340319-74-5)

Structural Differences :

  • Core Functional Group : Sulfonamide (–SO₂NH₂) instead of sulfinate (–SO₂⁻Na⁺).
  • Substituents: Amino (–NH₂) at position 3, bromo at position 2, and chloro at position 5 .

Functional Implications :

  • Sulfonamide derivatives are less reactive in nucleophilic substitutions compared to sulfinates due to the stable N–S bond.
  • The amino group introduces basicity and hydrogen-bonding capacity, which may alter solubility and biological activity compared to the non-amino target compound.

Comparative Data Table

Property This compound (Target) Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Substituent Positions 3-Br, 5-Cl, 2-OCH₃ 2-Br, 5-CO₂CH₃ 2-Br, 5-Cl, 3-NH₂
Functional Group Sulfinate (–SO₂⁻Na⁺) Sulfinate (–SO₂⁻Na⁺) Sulfonamide (–SO₂NH₂)
Molecular Formula C₇H₄BrClNaO₃S* C₈H₆BrNaO₄S C₆H₆N₂O₂SClBr
Molecular Weight ~315.5 (estimated) 301.09 Not reported
Key Reactivity Electrophilic sulfinate site Enhanced electrophilicity due to –CO₂CH₃ Stable sulfonamide; limited nucleophilic activity

*Estimated based on substituent contributions.

Research Findings and Implications

  • Synthetic Utility : The target compound’s sulfinate group and halogen substituents make it a versatile intermediate for synthesizing sulfones or sulfonamides via SNAr or transition-metal-catalyzed reactions .
  • Biological Relevance: Sulfonamide derivatives like 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide are more likely to exhibit pharmacological activity due to hydrogen-bonding capacity, whereas sulfinates are primarily synthetic tools .

Biological Activity

Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate is a sulfonate compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H6BrClNaO3SC_7H_6BrClNaO_3S and a molecular weight of 273.08 g/mol. Its structure features a benzene ring substituted with bromine, chlorine, a methoxy group, and a sulfonate group, which are essential for its reactivity and biological interactions.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The sulfonate group can interact with various enzymes, potentially acting as a reversible or irreversible inhibitor. This property is particularly valuable in drug development for targeting specific biochemical pathways.
  • Covalent Bond Formation : The compound's ability to form covalent bonds with electrophiles allows it to influence cellular processes significantly. This characteristic is crucial in studies aimed at understanding enzyme kinetics and inhibition.

Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Preliminary studies suggest that it may possess antibacterial properties similar to those of sulfonamide-based drugs, which are known for their efficacy against various bacterial strains.

Compound MIC (μg/mL) Target Bacteria
This compound4–8MRSA, Mycobacterium abscessus
Sulfonamide derivative0.5–1.0Mycobacterium tuberculosis

Cytotoxicity Studies

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The compound has been evaluated for its antiproliferative activity against various cancer types.

Cell Line IC50 (μM) Effect
MDA-MB-231 (breast cancer)0.126Strong inhibition of proliferation
Non-cancerous MCF10A>20Minimal effect

Case Studies

  • Antibacterial Activity : A study conducted on the efficacy of this compound against multidrug-resistant strains demonstrated significant antibacterial activity, highlighting its potential as a lead compound in developing new antibiotics.
  • Cytotoxic Effects : In recent research focusing on breast cancer cell lines, this compound was found to induce apoptosis through the generation of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress.

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